molecular formula C19H18ClN3O4S B11459722 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide

2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide

Cat. No.: B11459722
M. Wt: 419.9 g/mol
InChI Key: KEFVCPRMSFQMSE-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl, dimethyl, dioxo, oxa, thia, and diazatricyclo moieties, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid as a starting material, which undergoes a tandem C–N and C–O bond formation reaction. The reaction involves the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of renewable levulinic acid and environmentally benign conditions makes this method suitable for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, contributing to its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide is unique due to its specific tricyclic structure and the presence of diverse functional groups. This structural complexity allows for a wide range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetamide

InChI

InChI=1S/C19H18ClN3O4S/c1-19(2)7-12-13(9-27-19)28-17-15(12)16(25)23(11-5-3-4-10(20)6-11)18(26)22(17)8-14(21)24/h3-6H,7-9H2,1-2H3,(H2,21,24)

InChI Key

KEFVCPRMSFQMSE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)N)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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